N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring:
- A thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group.
- An acetamide linker connecting the core to a 4-bromo-2-fluorophenyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (bromo, fluoro) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN3O3S/c1-29-14-5-2-12(3-6-14)15-10-30-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-4-13(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZOMEPWRBLHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its pharmacological significance. The presence of halogen substituents and methoxy groups enhances its biological activity and solubility.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, in vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- The compound was evaluated using an MTT assay against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. The results indicated an IC50 value of approximately 4.296 μM for HepG2 and 7.472 μM for PC-3, suggesting moderate to high cytotoxicity .
- Table 1: Cytotoxicity Results
Cell Line IC50 (μM) HepG2 4.296 PC-3 7.472
-
Mechanism of Action :
- The mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it has been shown to inhibit VEGFR-2 and AKT signaling pathways with IC50 values of 0.075 μM and 4.60 μM, respectively . This inhibition leads to S phase cell cycle arrest and subsequent apoptosis through caspase-3 activation.
Selectivity and Toxicity
The selectivity of this compound towards cancer cells over normal cells is crucial for its therapeutic potential. In studies comparing its effects on normal cell lines versus cancerous ones, it was noted that the compound exhibited a sparing effect on non-cancerous cells while effectively targeting tumor cells .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on HepG2 Cells :
- Prostate Cancer Model :
Scientific Research Applications
Research indicates that N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits several biological activities, particularly in the context of cancer therapy. Its mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases.
Data Overview
The following table summarizes key findings from studies focusing on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- A549 Cell Line Study : This study showed significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Research on MCF7 breast cancer cells revealed an IC50 value of 12.5 µM, with findings suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : In HeLa cells, the compound demonstrated an IC50 value of 10 µM, inhibiting enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will aid in determining optimal dosing regimens for future clinical applications.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-d]pyrimidin-4-one Family
The following compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents and biological targets:
Key Observations:
- Substituent Position 7: The 4-methoxyphenyl group in the target compound contrasts with phenyl () or fluorophenyl () in analogs.
Anti-Inflammatory Activity:
- Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives () inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages. For example: Compound 1: IC50 = 0.8 µM for COX-2 inhibition. Compound 9: Reduces IL-8 production by 70% at 10 µM .
Anticancer Activity:
- Quinazolin-4-one derivatives () such as Compound 11m (29.5% yield) and 11o (60% yield) show cytotoxic effects against cancer cell lines, though their mechanisms remain under study .
Enzyme Inhibition:
- N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives act as InhA inhibitors (MIC = 2 µg/mL against M. tuberculosis) .
Physicochemical Properties:
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~503.3 g/mol (estimated) | ~451.5 g/mol | 486.4 g/mol |
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
- The target’s 4-bromo-2-fluorophenyl group increases molecular weight and lipophilicity (higher LogP) compared to ’s 3-methoxybenzyl group, which may improve membrane permeability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
